

physical and chemical properties of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4'-Trifluoromethoxy-biphenyl-3-carboxylic acid
Cat. No.:	B1302769

[Get Quote](#)

An In-depth Technical Guide to 4'-Trifluoromethoxy-biphenyl-3-carboxylic Acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid**, a fluorinated aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, and details available data on its properties, synthesis, and spectral characteristics.

Chemical Identity and Physical Properties

4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is a biphenyl derivative characterized by a carboxylic acid group at the 3-position of one phenyl ring and a trifluoromethoxy group at the 4'-position of the other.

Table 1: General and Predicted Physical Properties

Property	Value	Source
Molecular Formula	$C_{14}H_9F_3O_3$	[1] , [2] , [3]
Molecular Weight	282.22 g/mol	[2]
CAS Number	728919-12-8	[3]
IUPAC Name	3-[4-(trifluoromethoxy)phenyl]benzoic acid	[1]
Predicted XlogP	4.3	[1]
Predicted pKa	4.01 ± 0.10 (for the related 4'-trifluoromethyl derivative)	[4]
Predicted Boiling Point	377.5 ± 42.0 °C (for the related 4'-trifluoromethyl derivative)	[4]
Appearance	Solid (form not specified)	[5]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	[6]

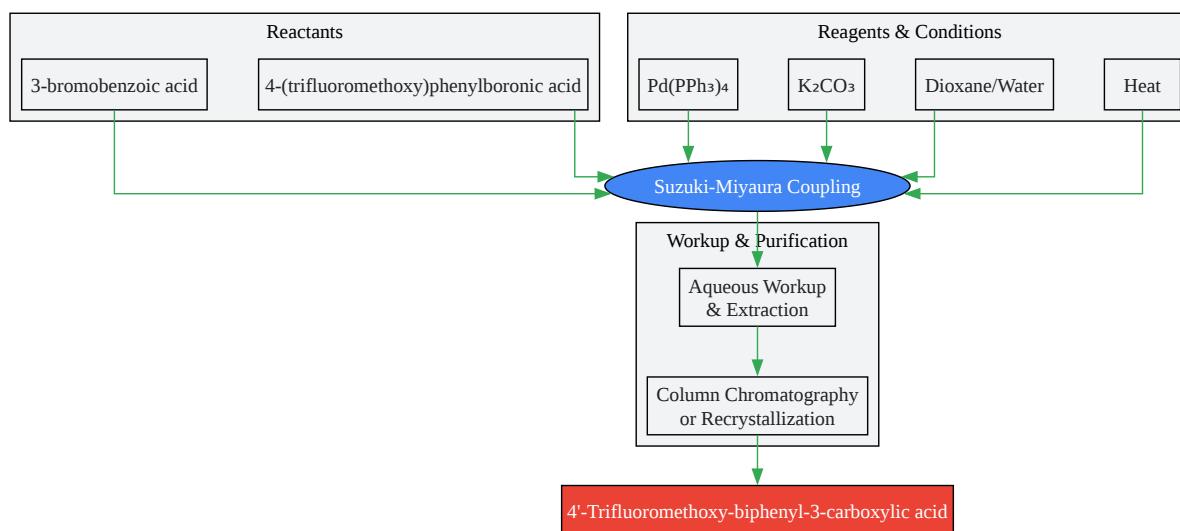
Note: Experimental data for the melting point, boiling point, and pKa of **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid** are not readily available in the public domain. The provided pKa and boiling point values are predicted for the structurally similar compound 4'-Trifluoromethyl-biphenyl-3-carboxylic acid and should be used with caution as indicative values only.

Synthesis and Experimental Protocols

The synthesis of **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid** can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

General Experimental Protocol: Suzuki-Miyaura Coupling

A common synthetic route would involve the coupling of 3-bromobenzoic acid with 4-(trifluoromethoxy)phenylboronic acid.


Materials:

- 3-bromobenzoic acid
- 4-(trifluoromethoxy)phenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$])
- Base (e.g., potassium carbonate, sodium carbonate)
- Solvent system (e.g., a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution)
- Inert atmosphere (e.g., nitrogen or argon)

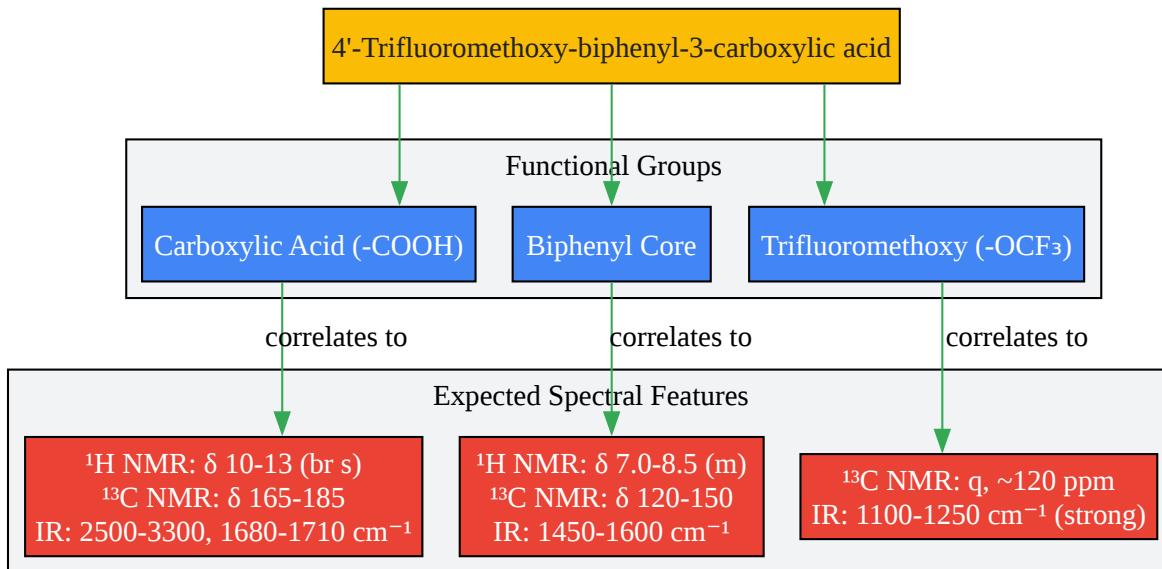
Procedure:

- To an oven-dried reaction flask, add 3-bromobenzoic acid, 4-(trifluoromethoxy)phenylboronic acid, and the base.
- The flask is evacuated and backfilled with an inert gas multiple times.
- The solvent system is added, followed by the palladium catalyst.
- The reaction mixture is heated with stirring for a specified time, and the reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The crude product is worked up, which typically involves extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate.
- The solvent is removed under reduced pressure.

- The final product is purified, commonly by column chromatography or recrystallization, to yield **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid**.


Spectral Properties

Detailed experimental spectra for **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid** are not widely published. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Wavenumber
¹ H NMR	Aromatic Protons (Ar-H)	δ 7.0 - 8.5 ppm
Carboxylic Acid Proton (-COOH)		δ 10 - 13 ppm (broad singlet)
¹³ C NMR	Aromatic Carbons (Ar-C)	δ 120 - 150 ppm
Carboxylic Acid Carbon (-COOH)		δ 165 - 185 ppm
Trifluoromethoxy Carbon (-OCF ₃)		δ ~120 ppm (quartet, ¹ JCF ≈ 256 Hz)
FT-IR	O-H stretch (Carboxylic Acid)	2500 - 3300 cm ⁻¹ (very broad)
C=O stretch (Carboxylic Acid)		1680 - 1710 cm ⁻¹ (strong)
C-O stretch (Carboxylic Acid)		1210 - 1320 cm ⁻¹
C-F stretch		1100 - 1250 cm ⁻¹ (strong)
Aromatic C=C stretch		1450 - 1600 cm ⁻¹
Mass Spectrometry	[M-H] ⁻	m/z 281.0431
[M+H] ⁺		m/z 283.0577

Note: These are general ranges and the exact values can vary based on the solvent and other experimental conditions.

[Click to download full resolution via product page](#)

Caption: Correlation of functional groups to expected spectral features.

Biological Activity and Drug Development Potential

While specific studies on the biological activity of **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid** are limited in publicly accessible literature, the biphenyl carboxylic acid scaffold is a known pharmacophore present in several biologically active molecules. For instance, some biphenyl carboxylic acid derivatives have been investigated for their potential as anticancer agents and hypolipidemic agents.^{[6][7]} The introduction of the trifluoromethoxy group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to elucidate the specific biological targets and potential therapeutic applications of **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid**.

Conclusion

4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is a compound with significant potential in the fields of medicinal chemistry and materials science. While there is a notable lack of publicly available experimental data for its physical and spectral properties, this guide provides a summary of the existing information and predictive data based on its chemical structure. The well-established Suzuki-Miyaura coupling provides a reliable synthetic route for its preparation, enabling further investigation into its properties and applications. As a fluorinated biphenyl carboxylic acid, it remains an attractive candidate for the development of novel compounds with tailored biological and material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4'-trifluoromethoxy-biphenyl-3-carboxylic acid (C14H9F3O3) [pubchemlite.lcsb.uni.lu]
- 2. 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid [oakwoodchemical.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 199528-28-4 CAS MSDS (4'-TRIFLUOROMETHYL-BIPHENYL-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4'-Trifluoromethyl-biphenyl-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- To cite this document: BenchChem. [physical and chemical properties of 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302769#physical-and-chemical-properties-of-4-trifluoromethoxy-biphenyl-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com